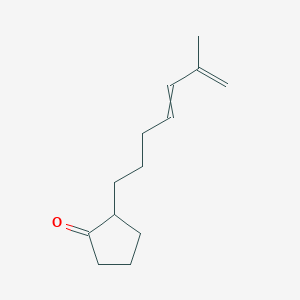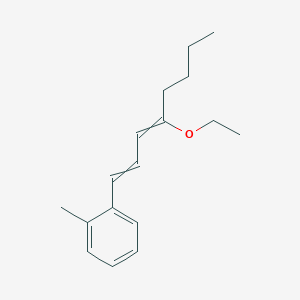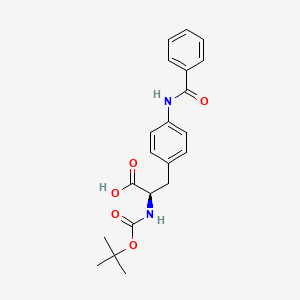
4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzamido group, a tert-butoxycarbonyl (Boc) protecting group, and a D-phenylalanine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine typically involves multiple steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Benzamidation: The protected amino acid is then reacted with benzoyl chloride in the presence of a base to introduce the benzamido group.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Substitution Reactions: The benzamido group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenylalanine backbone can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Major Products
Hydrolysis: Removal of the Boc group yields 4-benzamido-D-phenylalanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the phenylalanine backbone.
Wissenschaftliche Forschungsanwendungen
4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that recognize the benzamido or phenylalanine moieties.
Pathways Involved: Pathways related to amino acid metabolism, protein synthesis, or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzamido-D-phenylalanine: Lacks the Boc protecting group.
N-(tert-butoxycarbonyl)-D-phenylalanine: Lacks the benzamido group.
4-Benzamido-L-phenylalanine: Contains the L-phenylalanine backbone instead of D-phenylalanine.
Uniqueness
4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine is unique due to the combination of the benzamido group, Boc protecting group, and D-phenylalanine backbone
Eigenschaften
CAS-Nummer |
919529-50-3 |
|---|---|
Molekularformel |
C21H24N2O5 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
(2R)-3-(4-benzamidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C21H24N2O5/c1-21(2,3)28-20(27)23-17(19(25)26)13-14-9-11-16(12-10-14)22-18(24)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,24)(H,23,27)(H,25,26)/t17-/m1/s1 |
InChI-Schlüssel |
MGIGICQVXBESRU-QGZVFWFLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide](/img/structure/B14175610.png)
![3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole](/img/structure/B14175613.png)
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine](/img/structure/B14175618.png)
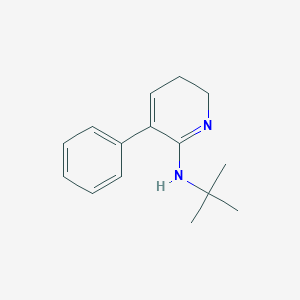
![1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane](/img/structure/B14175624.png)
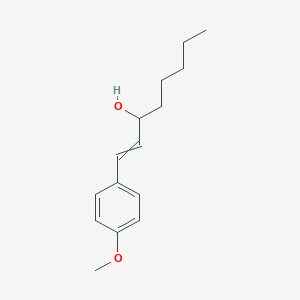
![N-(2,4-Difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14175649.png)
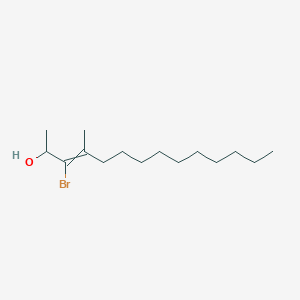
![N-(2-Cyanoethyl)-4'-(hexyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14175661.png)
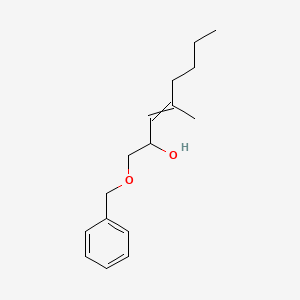
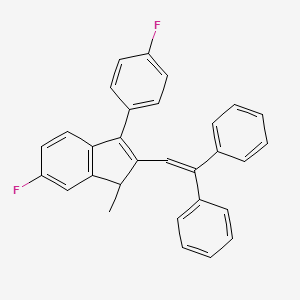
![N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14175680.png)
